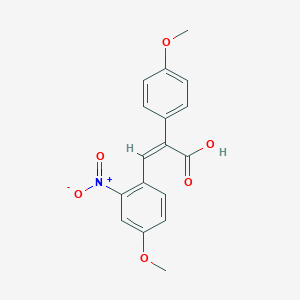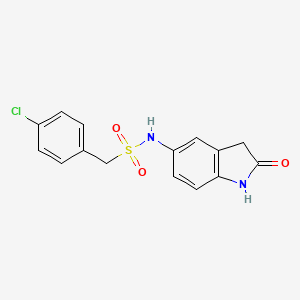![molecular formula C17H18ClNO2 B2794952 (S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride CAS No. 147977-05-7](/img/structure/B2794952.png)
(S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride” is a compound that is part of the ester class . It has a molecular weight of 505.56 and a molecular formula of C32H27NO5 .
Synthesis Analysis
A new synthetic methodology for the synthesis of 5H-dibenzo[a,d]cycloheptenes from ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction has been achieved . This transformation probably involves an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7-endo-dig cyclization in one pot .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7-endo-dig cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.2711 . More detailed properties are not available in the current resources.Aplicaciones Científicas De Investigación
Protecting Group in Peptide Chemistry
- The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, a derivative of this compound, has been identified as a useful protecting group for amines, alcohols, thiols, and carboxylic acids in peptide chemistry. It offers stability in acidic conditions and allows for easy cleavage under mild conditions (Pless, 1976).
Synthesis of Esters and Piperazine Derivatives
- Synthesis of various esters and piperazine derivatives of this compound has been explored. These derivatives have been screened for biological activity, suggesting potential applications in medicinal chemistry (Stelt, Haasjes, Tersteege, & Nauta, 2010).
Synthesis of Novel Dibenzo-tetraaza and Dibenzo-dioxadiaza[14]annulene Derivatives
- Research has focused on synthesizing novel bromo-substituted derivatives of dibenzo-tetraaza and dibenzo-dioxadiaza[14]annulenes using a symmetrical bromo-substituted vinamidinum salt. These compounds have been examined for their ultraviolet/visible spectral behavior (Mehranpour, Hashemnia, & Bashiri, 2013).
Protective Effects in Vascular Cognitive Impairment
- A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates derived from this compound have been synthesized and shown to exhibit protective effects in vascular cognitive impairment, suggesting a potential therapeutic application (Kaur et al., 2019).
Antibacterial and Antifungal Activities
- Various derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. This research indicates potential for the development of new antimicrobial agents (Patel & Agravat, 2007).
Application in Glutamate Receptors
- Compounds including stereoisomers of tricholomic acid, which are related to this compound, have been synthesized and investigated for their activity at ionotropic and metabotropic glutamate receptors. This suggests a potential application in neurological research and therapy (Conti et al., 2007).
Propiedades
IUPAC Name |
(2S)-2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c18-16(17(19)20)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H/t16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJKKWERAGVDO-NTISSMGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)
![5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride](/img/structure/B2794870.png)
![1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2794874.png)
![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)
![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![ethyl 4-(3,4-dimethoxyphenyl)-2-[2-(pyrrolidin-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2794881.png)
![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)

![1-(pyrrolidin-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2794889.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794890.png)
![1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2794891.png)
